4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with sulfonyl groups attached to a methoxyphenyl and a methylimidazolyl moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of methoxyphenyl and methylimidazolyl groups: These steps might involve nucleophilic substitution or coupling reactions under specific conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.
Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or enzymes, altering their function. This could involve binding to active sites, inhibiting enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)sulfonyl)piperidine: Lacks the imidazole group, potentially altering its biological activity.
1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine: Lacks the methoxyphenyl group, which might affect its chemical reactivity and applications.
Uniqueness
The presence of both methoxyphenyl and methylimidazolyl groups in 4-((4-methoxyphenyl)sulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine might confer unique properties, such as enhanced binding affinity to certain biological targets or specific chemical reactivity.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(1-methylimidazol-4-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-18-11-16(17-12-18)26(22,23)19-9-7-15(8-10-19)25(20,21)14-5-3-13(24-2)4-6-14/h3-6,11-12,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAMUHEPDQNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.